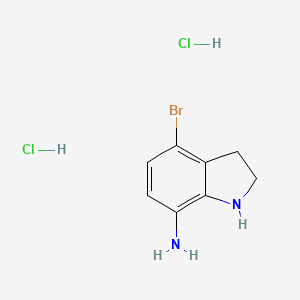4-Bromoindolin-7-amine;dihydrochloride
CAS No.:
Cat. No.: VC16555567
Molecular Formula: C8H11BrCl2N2
Molecular Weight: 285.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11BrCl2N2 |
|---|---|
| Molecular Weight | 285.99 g/mol |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H |
| Standard InChI Key | CZLCSGURDQFPFB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C(C=CC(=C21)Br)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a partially saturated indole system (indoline) with a bromine substituent at position 4 and a primary amine at position 7. The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁BrCl₂N₂ | |
| Molecular Weight | 285.99 g/mol | |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-indol-7-amine;dihydrochloride | |
| Canonical SMILES | C1C2=C(C(=C(C=C2)Br)N)NC1.Cl.Cl |
The indoline core’s partial saturation reduces aromaticity compared to indole, altering electronic properties and reactivity. The bromine atom introduces steric hindrance and influences electrophilic substitution patterns, while the amine group enables hydrogen bonding and salt formation.
Spectral Characterization
Industrial documentation reports characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The proton NMR spectrum typically shows signals for the indoline hydrogens (δ 3.2–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 286.0 (M+H⁺) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
-
Bromination of Indolin-7-amine: Indolin-7-amine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 4-bromoindolin-7-amine.
-
Salt Formation: The free base is treated with hydrochloric acid in ethanol, precipitating the dihydrochloride salt .
Reaction conditions are optimized to achieve yields exceeding 70%, with purity ≥97% confirmed by high-performance liquid chromatography (HPLC) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Industrial Specification |
|---|---|
| Purity | ≥97% (HPLC) |
| Residual Solvents | <0.1% (ICH Q3C guidelines) |
| Particle Size | 50–100 µm (for uniformity) |
MolCore BioPharmatech and VulcanChem are leading suppliers, adhering to ISO-certified quality systems .
Chemical Reactivity and Applications
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with piperazine in dimethylformamide (DMF) at 80°C produces 4-piperazinylindolin-7-amine derivatives, potential kinase inhibitors.
Catalytic Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable arylation at the 4-position. Using phenylboronic acid and Pd(PPh₃)₄ in tetrahydrofuran (THF), researchers have synthesized biaryl indoline analogs with enhanced bioactivity.
Challenges and Future Directions
Synthetic Optimization
Current yields (70–75%) require improvement via catalyst screening (e.g., Pd/Ni systems) and solvent optimization . Flow chemistry approaches may reduce reaction times from 12 hours to <2 hours .
Toxicity Profiling
No in vivo toxicity data exist. Future studies must evaluate acute oral toxicity (OECD 423) and genotoxicity (Ames test) to advance preclinical development.
Derivative Development
Structural modifications, such as replacing bromine with trifluoromethyl (-CF₃) or introducing sulfonamide groups, could enhance potency and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume